N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure features:
- A 4-chloro-2-methoxy-5-methylphenyl group, contributing steric bulk and lipophilicity.
- A pyridazinone core (6-oxo-1,6-dihydropyridazine), a nitrogen-rich heterocycle known for diverse bioactivity.
- An acetamide linker bridging the aromatic and heterocyclic moieties, enhancing conformational flexibility .
This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfonyl or fluorinated groups.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O5S/c1-12-8-16(17(30-2)10-15(12)21)23-18(26)11-25-20(27)7-6-19(24-25)31(28,29)14-5-3-4-13(22)9-14/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDDCFNEOHCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C17H18ClFN4O3S
- Molecular Weight : 394.86 g/mol
- SMILES Notation :
CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=CC=CC(=C2)OC
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the pyridazinone moiety suggests potential interactions with enzymes related to cancer and inflammation pathways.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing the pyridazinone framework have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Biological Assays and Findings
Several assays have been conducted to evaluate the biological activity of this compound:
-
Cytotoxicity Assays :
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity comparable to established chemotherapeutics.
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
Case Studies
A notable case study involved the synthesis of similar compounds that led to the discovery of significant anticancer properties. For example, a derivative exhibited an IC50 value of 0.46 µM against A549 cells, inducing apoptosis through mitochondrial pathways . This highlights the therapeutic potential of compounds related to this compound.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to related acetamide derivatives and heterocyclic systems documented in the literature. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations The pyridazinone core in the target compound distinguishes it from thienopyrimidinone () and pyridine () derivatives. Pyridazinone’s two adjacent nitrogen atoms enhance hydrogen-bonding capacity, which may improve target binding compared to sulfur-containing thienopyrimidinone .
Substituent Effects The 3-fluorobenzenesulfonyl group in the target compound offers stronger electron-withdrawing effects than the sulfanyl group in ’s thienopyrimidinone derivative. This could influence metabolic stability and enzyme inhibition .
Biological Relevance
- While direct pharmacological data are absent, structural analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () have been studied as intermediates for sulfur-containing heterocycles, suggesting similar utility in drug discovery .
- The fluorine atom in the target compound may enhance bioavailability and binding affinity, as seen in fluorinated kinase inhibitors (e.g., sorafenib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
